molecular formula C8H8BrClFNO B13502245 6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride

6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Cat. No.: B13502245
M. Wt: 268.51 g/mol
InChI Key: BJWWYQXQHXKLSH-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a chemical compound that belongs to the benzofuran class. Benzofurans are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and fluorination of a benzofuran derivative, followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives .

Scientific Research Applications

6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride include other benzofuran derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C8H8BrClFNO

Molecular Weight

268.51 g/mol

IUPAC Name

6-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

InChI

InChI=1S/C8H7BrFNO.ClH/c9-4-1-5(10)8-6(11)3-12-7(8)2-4;/h1-2,6H,3,11H2;1H

InChI Key

BJWWYQXQHXKLSH-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2F)Br)N.Cl

Origin of Product

United States

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